molecular formula CHClF2OS B13156004 Difluoromethanesulfinyl chloride

Difluoromethanesulfinyl chloride

Cat. No.: B13156004
M. Wt: 134.53 g/mol
InChI Key: KXTLHJHZGXFCMO-UHFFFAOYSA-N
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Description

Difluoromethanesulfinyl chloride is a chemical compound with the molecular formula CF₂SO₂Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethanesulfinyl chloride can be synthesized through several methods. One common method involves the reaction of difluoromethanesulfonic acid with thionyl chloride. The reaction is typically carried out under an ice bath to control the temperature, followed by gradual heating to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Difluoromethanesulfinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form difluoromethanesulfonyl derivatives.

    Oxidation and Reduction: It can be involved in redox reactions, although these are less common.

    Addition Reactions: It can add to alkenes and alkynes under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound include difluoromethanesulfonamides and difluoromethanesulfonates, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Difluoromethanesulfinyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of difluoromethanesulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may modify proteins or nucleic acids through sulfonylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoromethanesulfinyl chloride is unique due to its specific reactivity and the types of products it forms. Its ability to introduce the difluoromethanesulfonyl group into organic molecules makes it a valuable reagent in various fields of research and industry .

Properties

Molecular Formula

CHClF2OS

Molecular Weight

134.53 g/mol

IUPAC Name

difluoromethanesulfinyl chloride

InChI

InChI=1S/CHClF2OS/c2-6(5)1(3)4/h1H

InChI Key

KXTLHJHZGXFCMO-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)S(=O)Cl

Origin of Product

United States

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